2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine
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Overview
Description
2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and cost-effective methods. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the desired products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Agrochemicals: Fluorinated pyridines are incorporated into agrochemical products to enhance their efficacy and stability.
Radiotherapy: Fluorinated pyridines, including this compound, are explored as potential imaging agents for radiotherapy.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets . Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridin-3-amine
- 3-Amino-2-fluoropyridine
- 5-Fluoro-4-(pyridin-3-yl)-2-aminopyrimidine
Uniqueness
2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10FN3 |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
2-fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine |
InChI |
InChI=1S/C11H10FN3/c12-11-6-10(3-5-14-11)15-8-9-2-1-4-13-7-9/h1-7H,8H2,(H,14,15) |
InChI Key |
BZQPOIACOLFPRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC(=NC=C2)F |
Origin of Product |
United States |
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